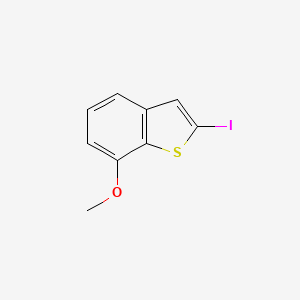
2-Iodo-7-methoxy-1-benzothiophene
Vue d'ensemble
Description
2-Iodo-7-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7IOS and its molecular weight is 290.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
2-Iodo-7-methoxy-1-benzothiophene serves as a versatile building block in organic synthesis. Its halogenated structure allows for various coupling reactions, particularly in the formation of complex heterocycles.
Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures. For instance:
- Amination Reactions : this compound can undergo N-arylation with anilines to form substituted benzothiophenes. This reaction has been documented to yield moderate to high yields depending on the substituents present on the aniline .
- Cyclization Reactions : The compound can also be used in cyclization reactions to create fused heterocycles. For example, it has been utilized in the synthesis of thieno-fused quinolines through N-arylation followed by cyclization .
Research indicates that derivatives of benzothiophenes exhibit various biological activities, making them valuable in medicinal chemistry.
Antitumor Activity
Studies have shown that compounds related to this compound possess antiproliferative properties against cancer cell lines, such as A2058 melanoma cells. The mechanism involves interaction with key cellular pathways that regulate cell growth and apoptosis .
Antimicrobial Properties
Benzothiophene derivatives have demonstrated antibacterial and antifungal activities. For instance, certain structural modifications of this compound have been associated with enhanced activity against specific bacterial strains and fungi, indicating its potential as a lead compound for antibiotic development .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its biological activity.
Inhibitors of IKK
Research has identified inhibitors of IkB kinase (IKK) as promising candidates for treating inflammatory diseases and cancers. Compounds derived from benzothiophenes may serve as IKK inhibitors due to their ability to modulate inflammatory pathways effectively .
Anti-inflammatory Applications
Given its role in modulating cellular signaling pathways, derivatives of this compound could be explored for their anti-inflammatory properties, potentially aiding in the treatment of conditions like rheumatoid arthritis and chronic obstructive pulmonary disease .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propriétés
Formule moléculaire |
C9H7IOS |
|---|---|
Poids moléculaire |
290.12 g/mol |
Nom IUPAC |
2-iodo-7-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7IOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3 |
Clé InChI |
KJDWGVSGHCXUBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1SC(=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















